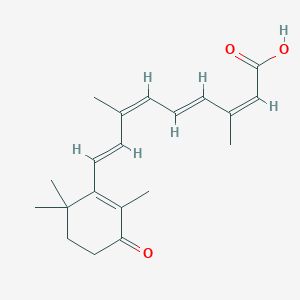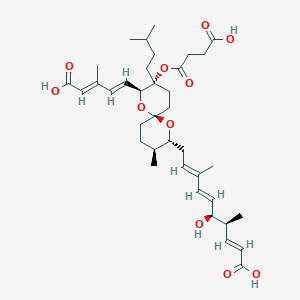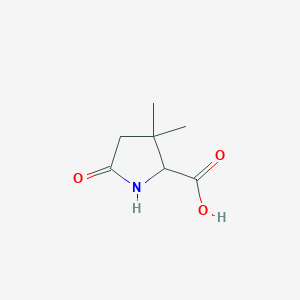
4-Oxo-(9-cis,13-cis)-Retinoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-(9-cis,13-cis)-Retinoic Acid, also known as 4-oxo-RA, is a synthetic retinoic acid derivative that has been extensively studied for its potential therapeutic applications. It is an isomer of all-trans retinoic acid (ATRA) and is structurally similar to other retinoids, which are known to play important roles in various biological processes.
Aplicaciones Científicas De Investigación
Method for Determining Retinoic Acids in Serum and Cell Extracts : A method was developed for the sensitive determination of retinoids, including all-trans-4-oxo-retinoic acid and 13-cis-4-oxo-retinoic acid, in serum and cell extracts. This method is crucial for studying endogenous retinoids (Rühl, 2006).
Occurrence in Environmental Samples : A study on the occurrence of retinoic acids and their 4-oxo metabolites in Liaodong Bay, China, highlights the environmental impact and potential ecological risks of these compounds (Wu et al., 2010).
Pharmacokinetic Studies in Cancer Treatment : Research on the pharmacokinetics of all-trans-retinoic acid and 13-cis-retinoic acid, along with monitoring of their metabolites, aims to optimize retinoic acid therapy in cancer treatment (Lanvers et al., 1996).
Anti-tumor Activity in Neuroblastoma : A study investigating the anti-tumor activity of 4-oxo-13-cis-retinoic acid, a metabolite of isotretinoin (13-cis-retinoic acid), in neuroblastoma treatment (Sonawane et al., 2014).
Pharmacokinetics in Cervical Cancer Patients : A clinical study explored the pharmacokinetics of 13-cis retinoic acid and its metabolite 4-oxo-13-cis-retinoic acid in cancer patients, examining the differences in compound disposition despite their structural similarity (Waladkhani & Clemens, 1997).
Metabolic Characteristics in Axial Pattern Formation : Identification of 9-cis-4-oxo-retinoic acid as an in vivo retinoid metabolite in Xenopus embryos, showcasing its role in embryogenesis and its specific activation of retinoic acid receptors (Pijnappel et al., 1998).
Ecological Risks in Aquatic Environments : This review discusses the ecological risks of retinoic acids and their 4-oxo metabolites in aquatic environments, indicating concerns about their concentrations and effects in these ecosystems (Yeung et al., 2020).
Pharmacokinetics in Squamous Cell Carcinoma of the Cervix : A clinical study on 9-cis retinoic acid and its major metabolite, 4-oxo-9-cis-retinoic acid, in patients with advanced squamous cell or adenosquamous cell carcinoma of the uterine cervix (Wadler et al., 1999).
Simultaneous Estimation in Human Plasma : A method for the simultaneous estimation of 9-cis-retinoic acid and its metabolite 4-oxo-9-cis-retinoic acid in human plasma, important for bioequivalence studies (Saha et al., 2015).
Teratogenicity in Mice : Investigation into the teratogenicity of 13-cis-retinoic acid (isotretinoin) in mice, comparing its effects to the all-trans isomer (Kraft et al., 1987).
Propiedades
IUPAC Name |
(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7-,15-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-VOYGUGQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)O)\C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-(9-cis,13-cis)-Retinoic Acid | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)